
studies on the cross-reactivity of Aplaviroc with
other chemokine receptors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Aplaviroc Hydrochloride

Cat. No.: B1665141 Get Quote

Aplaviroc: A Deep Dive into its Selectivity for
Chemokine Receptors
Aplaviroc, an investigational CCR5 antagonist, demonstrated high potency for its intended

target, the human C-C chemokine receptor 5 (CCR5). However, a comprehensive analysis of

its cross-reactivity with other chemokine receptors remains largely unavailable in publicly

accessible scientific literature. This guide synthesizes the existing knowledge on Aplaviroc's

interaction with CCR5 and explores the context of its selectivity based on available research.

Developed for the treatment of HIV-1 infection, Aplaviroc functions as a noncompetitive

allosteric antagonist of the CCR5 co-receptor, a critical pathway for the entry of R5-tropic HIV-1

into host cells.[1] In vitro studies confirmed its high-affinity binding to human CCR5, exhibiting

potent anti-HIV-1 activity at subnanomolar concentrations.[2] Despite its promising initial

results, the clinical development of Aplaviroc was terminated due to concerns of idiosyncratic

hepatotoxicity.[2]

Comparison with Alternatives: Limited Cross-
Reactivity Data
Ideally, a comparative analysis would involve a detailed table of Aplaviroc's binding affinities

(Ki) or functional inhibition (IC50) against a panel of chemokine receptors, such as CCR1,

CCR2, CCR3, CCR4, and CXCR4. This would allow for a quantitative assessment of its

selectivity profile. Unfortunately, extensive searches of scientific databases and publications did
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not yield specific studies that have systematically evaluated the cross-reactivity of Aplaviroc

across a broad range of chemokine receptors.

While some studies on other CCR5 antagonists, such as TAK-779, have explored their

selectivity against other chemokine receptors, similar comprehensive data for Aplaviroc has not

been published. This lack of publicly available information prevents a direct quantitative

comparison of Aplaviroc's off-target activities with other CCR5 inhibitors like Maraviroc or

Vicriviroc.

What the Data Shows: High Affinity for CCR5
Existing research overwhelmingly points to Aplaviroc's potent and specific interaction with

CCR5. This is supported by:

Mechanism of Action: Aplaviroc is characterized as a novel CCR5 receptor antagonist that

binds specifically to human CCR5.[1]

Antiviral Activity: Its potent anti-human immunodeficiency virus activity is demonstrated in the

subnanomolar range, indicating a strong interaction with its primary target.[2]

The following table summarizes the known activity of Aplaviroc, which is primarily focused on

its interaction with CCR5.

Target Receptor Metric Value Reference

CCR5
Anti-HIV-1 Activity (in

vitro)
Subnanomolar range [2]

Experimental Methodologies
The primary methods used to characterize the interaction of Aplaviroc with CCR5 in the

available literature include:

Anti-HIV-1 Activity Assays
Principle: These assays measure the ability of a compound to inhibit HIV-1 replication in cell

culture. The concentration of the compound that inhibits viral replication by 50% (IC50) is
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determined.

General Protocol:

Peripheral blood mononuclear cells (PBMCs) or a susceptible cell line are cultured.

Cells are infected with a known amount of R5-tropic HIV-1.

Varying concentrations of Aplaviroc are added to the cell cultures.

After a specific incubation period, the amount of viral replication is quantified, typically by

measuring the level of the p24 antigen, a viral core protein.

The IC50 value is calculated from the dose-response curve.

Visualizing the Mechanism of Action
To understand Aplaviroc's role, it is helpful to visualize the CCR5 signaling pathway and its

inhibition.

Extracellular Space

Cell Membrane
Intracellular Space

HIV-1

CCR5

Binds to

CD4Binds

Chemokine Binds to

Signaling
Activates

Conformational Change

Aplaviroc
Blocks

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665141?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1: Aplaviroc's Inhibition of the CCR5 Pathway. This diagram illustrates the normal

binding of HIV-1 and chemokines to the CCR5 co-receptor, leading to intracellular signaling.

Aplaviroc acts as an antagonist, blocking this interaction.

Conclusion
While Aplaviroc was a potent and specific antagonist of the CCR5 receptor, a critical limitation

in the publicly available data is the absence of comprehensive cross-reactivity studies against

other chemokine receptors. The termination of its clinical development likely curtailed further

investigations into its broader selectivity profile. For researchers and drug development

professionals, this highlights the importance of early and thorough off-target screening to fully

characterize the safety and selectivity of new chemical entities. Without specific data on

Aplaviroc's activity at other chemokine receptors, a complete comparative analysis remains

elusive.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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